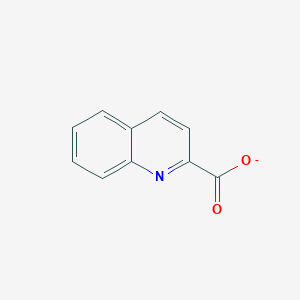
Quinaldate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinaldate is a quinolinemonocarboxylate that is the conjugate base of quinaldic acid; major species at pH 7.3. It has a role as a human metabolite. It is a conjugate base of a quinaldic acid.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
Quinaldate is characterized by a quinoline ring system substituted with a carboxyl group. Its chemical formula is C_10H_7NO_2, and it exhibits moderate solubility in water with a melting point of approximately 156°C. The compound has been identified as a metabolite of tryptophan degradation through the kynurenine pathway, which has implications for its biological activity .
Medicinal Applications
This compound and its derivatives have shown promising biological activities, particularly in cancer research and antibacterial applications.
Anticancer Activity
Quinaldic acid has demonstrated anti-proliferative effects on various cancer cell lines. Research indicates that it alters the expression of the p53 tumor suppressor gene, which plays a crucial role in regulating the cell cycle and preventing tumor formation .
Case Study:
- A study investigated the cytotoxic effects of this compound complexes on human cancer cell lines. The results showed significant inhibition of cell growth, indicating potential as a chemotherapeutic agent .
Antibacterial Properties
This compound complexes have been synthesized with metal ions such as ruthenium, exhibiting high antibacterial activity against pathogens like Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values ranged from 0.3 to 5.3 µM, highlighting their effectiveness .
Data Table: Antibacterial Activity of this compound Complexes
| Complex | MIC (µM) | Target Organisms |
|---|---|---|
| cis-[Ru(quin)(dppm)₂]PF₆ | 0.3-5.3 | Staphylococcus aureus |
| cis-[Ru(quin)(dppm)₂]PF₆ | 0.5-6.0 | Candida albicans |
Environmental Applications
This compound derivatives are also relevant in environmental remediation due to their ability to form stable complexes with metal ions.
Metal Ion Chelation
Iron(II) this compound complexes have been studied for their role in metabolic pathways and environmental applications such as catalysis and remediation of heavy metals . These complexes can effectively bind to toxic metal ions, facilitating their removal from contaminated environments.
Case Study:
- Research on iron(II) this compound complexes demonstrated their potential in catalyzing reactions that detoxify environmental pollutants, showcasing their utility in green chemistry applications .
Material Science Applications
The unique properties of this compound make it suitable for various material science applications.
Coordination Chemistry
This compound acts as a bidentate ligand in coordination chemistry, forming stable complexes with transition metals. These complexes are studied for their electronic properties and potential use in electronic devices.
Data Table: Properties of this compound Complexes
| Complex Type | Stability | Application Area |
|---|---|---|
| Ruthenium(II) this compound | High | Anticancer agents |
| Iron(II) this compound | Moderate | Environmental remediation |
Analyse Chemischer Reaktionen
Chemical Reactions of Quinaldate
This compound participates in several notable chemical reactions, primarily involving its conversion to other compounds through various mechanisms.
Enzymatic Reactions
One of the key enzymatic reactions involving this compound is catalyzed by the enzyme This compound 4-oxidoreductase (EC 1.3.99.18). This enzyme facilitates the following reaction:
This compound+acceptor+H2O⇌kynurenate+reduced acceptor
This reaction highlights the role of this compound in biological systems, particularly in metabolic pathways related to amino acid metabolism and neurotransmitter synthesis .
Condensation Reactions
This compound also undergoes condensation reactions with various substrates:
-
Condensation with benzoquinones : A notable reaction involves the condensation of quinaldine (a derivative of this compound) with 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone, resulting in the formation of complex heterocycles such as 5,7-di(tert-butyl)-2-(quinoline-2-yl)-1,3-tropolone and others. The reaction conditions significantly affect the yield and formation pathways of these products .
Thermodynamic Data
The thermodynamic properties associated with this compound reactions can be critical for understanding their feasibility and kinetics. For instance:
-
The enthalpy change ΔrH∘ for certain reactions involving quinoline derivatives can be significant, indicating energy requirements for transformations.
Eigenschaften
Molekularformel |
C10H6NO2- |
|---|---|
Molekulargewicht |
172.16 g/mol |
IUPAC-Name |
quinoline-2-carboxylate |
InChI |
InChI=1S/C10H7NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H,12,13)/p-1 |
InChI-Schlüssel |
LOAUVZALPPNFOQ-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)[O-] |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















